Dibenzothiophene-4-boronic acid

Process Chemistry Boronic Acid Synthesis Scale-Up Reproducibility

Avoid batch-to-batch drift in Suzuki couplings. Uncontrolled protodeboronation of alternative boronates can derail scale-up. Dibenzothiophene-4-boronic acid provides a direct, predictable entry into the catalytic cycle. · Achieve validated coupling: 83% yield with bromobenzene under standard Suzuki conditions. · Access regioisomers: the 4-position handle enables SAR exploration orthogonal to 2-substituted derivatives. · Secure supply: ≥98% purity by HPLC (mode), ambient shipment, and multi-gram inventory ready for immediate dispatch.

Molecular Formula C12H9BO2S
Molecular Weight 228.08 g/mol
CAS No. 108847-20-7
Cat. No. B024773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzothiophene-4-boronic acid
CAS108847-20-7
Molecular FormulaC12H9BO2S
Molecular Weight228.08 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O
InChIInChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H
InChIKeyGOXNHPQCCUVWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzothiophene-4-boronic Acid: Technical Baseline


Dibenzothiophene-4-boronic acid (CAS 108847-20-7; molecular formula C₁₂H₉BO₂S; molecular weight 228.07 g/mol) is a 4-substituted dibenzothiophene arylboronic acid featuring a B(OH)₂ group directly attached to the electron-rich polycyclic heteroaromatic core . The compound exists as a white to light yellow crystalline solid with a reported melting point ranging from >300°C to 358-362°C and an estimated boiling point of 480.2±37.0°C . Its primary synthetic utility lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a key building block for constructing biaryl structures essential to pharmaceutical intermediates, organic semiconductors, and advanced OLED materials .

Suzuki-Miyaura cross-coupling for biaryl construction
4-position regioisomer for inner-ring functionalization
Crystalline solid with high thermal stability

Dibenzothiophene-4-boronic Acid: Why Generic Substitution Fails


Substituting dibenzothiophene-4-boronic acid with other boron sources without empirical validation introduces material risks in reaction reproducibility and scale-up performance. Arylboronic acids generally exhibit variable stability profiles depending on the electronic environment of the attached aromatic system, with electron-rich heterocycles being particularly susceptible to protodeboronation under aqueous or basic Suzuki conditions [1]. Dibenzothiophene-4-boronic acid is distinguished by its specific 4-position substitution on the dibenzothiophene scaffold, which alters both its steric accessibility during transmetalation and its electronic compatibility with Pd-catalyzed cycles compared to alternative regioisomers (e.g., 1-, 2-, or 3-substituted derivatives) [2]. Furthermore, while boronate esters (e.g., pinacol esters) and MIDA boronates offer improved bench stability and simplified handling relative to free boronic acids, they require distinct activation pathways that can significantly alter reaction kinetics, induction periods, and byproduct distributions—particularly problematic during scale-up where batch-to-batch drift is unacceptable .

Regioisomer mismatch
2-position or 1-/3-isomer may alter coupling vector and electronic compatibility.
Protected boronates
Pinacol esters or MIDA boronates require activation steps that can shift reaction kinetics.
Protodeboronation risk
Electron-rich heterocycle prone to deboronation under aqueous basic conditions; handling needed.

Dibenzothiophene-4-boronic Acid: Comparative Evidence


Synthesis Yield Benchmarking

Synthesis of dibenzothiophene-4-boronic acid via directed ortho-lithiation from dibenzothiophene using n-hexyllithium/TMEDA followed by trapping with BrB(NMe₂)₂ delivers a documented 91% yield with 99.1% HPLC purity . An alternative route via 4-bromodibenzothiophene with n-butyllithium and trimethyl borate yields 82% under cryogenic conditions . For end-user coupling reactions, dibenzothiophene-4-boronic acid with bromobenzene under Pd₂(dba)₃/S-phos/K₃PO₄ in toluene-water reflux achieves an 83% isolated yield of the biaryl coupling product [1].

Synthesis Yield Benchmark
Reported
91%
Reported upper-quartile synthesis yield for heteroarylboronic acid.
Yield may vary with scale and catalyst system.
Process Chemistry Boronic Acid Synthesis Scale-Up Reproducibility

4-Position vs. 2-Position Reactivity

Dibenzothiophene-4-boronic acid represents one of four possible regioisomers of dibenzothiophenyl boronic acid (1-, 2-, 3-, and 4-substituted). The 4-position places the boronic acid group adjacent to the sulfur atom on the same fused ring system, creating a distinct steric and electronic microenvironment that differs fundamentally from the 2-position isomer (the most common comparator) [1]. The 2-isomer (dibenzothiophene-2-boronic acid) places the boronic acid group on the peripheral benzene ring para to the sulfur-containing bridge, while the 4-isomer positions the reactive handle on the inner ring ortho to the sulfur heteroatom, potentially altering transmetalation kinetics and cross-coupling regioselectivity in sequential functionalization strategies .

4‑Position vs 2‑Position
Class‑level
4‑position B(OH)₂ ortho to S, inner ring
vs
2‑position Para to S, peripheral ring
4‑isomer supports distinct coupling vectors for molecular design.
Verify reactivity for specific coupling partners.
Regioselective Synthesis Suzuki-Miyaura Coupling Structure-Activity Relationship

Free Acid vs. Protected Boronates Stability

In Suzuki-Miyaura scale-up and reproducibility contexts, free boronic acids offer distinct advantages over protected derivatives. Boronate esters (pinacol esters) require in situ hydrolysis or transesterification to release active boronic acid species, introducing an additional kinetic step that can cause prolonged induction periods and yield drift during scale-up . MIDA boronates, while bench-stable and air-tolerant, undergo slow-release activation under basic conditions to generate the free boronic acid intermediate in situ [1]. However, this slow-release mechanism also modifies reaction kinetics compared to direct boronic acid use. For dibenzothiophene-4-boronic acid specifically, the free boronic acid form enables direct entry into the catalytic cycle without deprotection delays, which may reduce batch-to-batch variability when reaction timing is critical .

Free Acid vs Protected Boronate
Class‑level
Free boronic acid Direct transmetalation competent
vs
Protected (pinacol/MIDA) Requires activation step
May reduce induction period variability during scale‑up.
Confirm reaction kinetics under process conditions.
Process Robustness Scale-Up Reproducibility Boron Reagent Selection

Dibenzothiophene-4-boronic Acid: Application Scenarios


OLED Host and Emitter Synthesis

The 4-substitution pattern on the dibenzothiophene core enables construction of host materials, TADF emitters, and charge-transport layers with specific molecular architectures where the dibenzothiophene unit must be coupled ortho to the sulfur atom. The electron-rich, rigid planar core imparts thermal stability essential for device integrity under operational stress, while the 4-position boronic acid handle facilitates precise Suzuki coupling to tailor electronic band gaps and charge mobility characteristics [1]. The 83% documented coupling yield with bromobenzene provides a validated benchmark for synthetic planning [2].

Pharmaceutical Intermediate Inner-Ring Functionalization

Pharmaceutical development programs employing dibenzothiophene-containing biaryl pharmacophores can utilize the 4-boronic acid derivative to access substitution patterns that differ from the more common 2-isomer, enabling structure-activity relationship (SAR) exploration of distinct regioisomeric series [1]. The compound's documented use in Suzuki-Miyaura coupling for constructing biaryl structures found in therapeutic molecules supports its role as a versatile building block for medicinal chemistry libraries [2].

Direct Boronic Acid Reactivity in Scale-Up

For reaction sequences where immediate entry into the Suzuki catalytic cycle is advantageous—avoiding the hydrolysis or slow-release activation steps inherent to pinacol esters and MIDA boronates—free dibenzothiophene-4-boronic acid may offer more predictable kinetics and reduced induction period variability during scale-up [1]. This characteristic is particularly relevant when batch-to-batch reproducibility is a primary process requirement and when reaction timing affects impurity profiles [2].

Organic Semiconductor and Polymer Synthesis

The dibenzothiophene core, when incorporated via the 4-position boronic acid handle, contributes to the development of organic semiconductors and conductive polymers where the rigid planar aromatic system supports extended π-conjugation and favorable charge transport properties [1]. The 4-position functionalization provides a specific vector for polymer chain extension or side-chain attachment that differs from alternative regioisomers, offering synthetic flexibility in materials design [2].

Application
Selection Property
Validation Focus
OLED host/emitter materials
4‑position ortho‑to‑sulfur coupling vector
Thermal stability and coupling efficiency
Pharmaceutical SAR libraries
Regioisomeric diversity for inner‑ring functionalization
Compatibility with drug‑like substrates
Scale‑up with free boronic acid
Direct transmetalation without deprotection step
Batch reproducibility and impurity profile control
Organic semiconductor polymers
Rigid planar dibenzothiophene core
Charge transport and π‑conjugation

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